molecular formula C11H17N3O4S B1438952 1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid CAS No. 1171069-02-5

1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B1438952
CAS No.: 1171069-02-5
M. Wt: 287.34 g/mol
InChI Key: GLQFVIHELXKZGG-UHFFFAOYSA-N
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Description

The compound “1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid” is a complex organic molecule that contains an imidazole ring and a piperidine ring. Imidazole rings are five-membered planar rings, which include two nitrogen atoms and are prevalent in biological materials. Piperidine is a six-membered ring with one nitrogen atom. It is a common structure in many pharmaceuticals and alkaloids .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the formation of the imidazole ring, followed by the introduction of the sulfonyl group and the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The presence of the sulfonyl group could potentially introduce some polarity to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could potentially make the compound more polar and could influence its solubility in different solvents .

Scientific Research Applications

Anticancer Potential

A study focused on the synthesis of new propanamide derivatives that include piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds were evaluated for their anticancer properties. The research synthesized various derivatives through a sequence of chemical reactions, ultimately testing their anticancer activity. Some compounds exhibited strong anticancer effects, indicating the potential of these derivatives as anticancer agents. Further in vivo studies are recommended to determine their therapeutic usefulness (Rehman et al., 2018).

Enzyme Inhibition

Another study explored the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were evaluated for their inhibitory activity against the butyrylcholinesterase enzyme. Molecular docking studies were also conducted to understand the binding affinity and orientation of these compounds within the active sites of the human BChE protein. This research underscores the biological significance of these compounds in enzyme inhibition processes, which could be pivotal for developing treatments for diseases where enzyme regulation is necessary (Khalid et al., 2016).

Novel Heterocyclic Amino Acids

Research into the synthesis of novel heterocyclic amino acids resulted in the development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds serve as new chiral and achiral building blocks for chemical synthesis. The study detailed the regioselective synthesis of these compounds, providing a valuable resource for further pharmaceutical and chemical research (Matulevičiūtė et al., 2021).

Antioxidant Properties

An investigation into pyrazolopyridine derivatives revealed their potential antioxidant properties. These compounds were synthesized and evaluated for their ability to protect DNA from oxidative damage. Such antioxidant capabilities are crucial for developing new therapeutic agents to combat oxidative stress-related diseases (Gouda, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Imidazole rings are often involved in binding to biological targets due to their ability to form multiple types of chemical bonds .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8-12-10(7-13(8)2)19(17,18)14-5-3-9(4-6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQFVIHELXKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,2-dimethyl-1H-imidazole-4-sulfonyl)piperidine-4-carboxylic acid
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